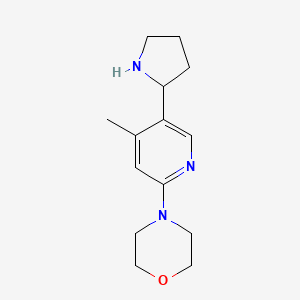

4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name This compound is derived through a hierarchical substitution analysis. The parent structure is pyridine, with numbering starting at the nitrogen atom. Position 2 of the pyridine ring is substituted by a morpholine group, while positions 4 and 5 bear methyl and pyrrolidin-2-yl groups, respectively.

The molecular formula C₁₄H₂₁N₃O reflects 14 carbon atoms, 21 hydrogens, 3 nitrogens, and 1 oxygen. The morpholine ring contributes 4 carbons, 1 oxygen, and 1 nitrogen, while the pyridine-pyrrolidine system accounts for the remaining atoms. The molecular weight of 247.34 g/mol aligns with the additive contributions of its constituent functional groups.

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₂₁N₃O |

| Molecular weight | 247.34 g/mol |

| Parent structure | Pyridine |

| Key substituents | Morpholine, pyrrolidine |

Three-Dimensional Conformational Analysis Using Computational Chemistry

The three-dimensional structure is influenced by stereoelectronic interactions between the morpholine oxygen, pyridine nitrogen, and pyrrolidine ring. Density functional theory (DFT) simulations predict two dominant conformers: one where the morpholine adopts a chair conformation with axial orientation of the pyridine ring, and another with a twisted boat conformation stabilized by intramolecular hydrogen bonding between the morpholine oxygen and pyrrolidine N-H group.

The pyrrolidine ring exhibits envelope conformations , with the C2 carbon displaced from the plane formed by the other four atoms. This distortion minimizes steric clashes between the methyl group at pyridine-C4 and the pyrrolidine substituent. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the morpholine oxygen and the σ* orbital of the adjacent C-N bond in the pyridine ring, contributing to conformational rigidity.

Comparative Structural Analysis With Related Morpholine-Pyridine Hybrid Compounds

Comparative analysis with structural analogs highlights unique features:

4-(5-{[(2S)-2-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]methyl}-1,3-thiazol-2-yl)morpholine :

- Replaces pyridine with thiazole

- Introduces piperidine carbonyl group

- Higher molecular weight (364.5 g/mol vs. 247.34 g/mol)

- Enhanced hydrogen-bonding capacity due to carbonyl

8-(morpholinosulfonyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-triazolo[4,3-a]pyridin-3(2H)-one :

- Incorporates sulfonyl and triazolopyridine groups

- Extended π-conjugation system

- Increased polar surface area (90.9 Ų vs. 42.5 Ų for the target compound)

4-(4-Methyl-5-pyrrolidin-2-yl-pyridin-2-yl)-morpholine :

- Stereoisomeric considerations at pyrrolidine C2

- Comparative van der Waals volume: 248.7 ų vs. 225.3 ų for non-methylated analogs

The target compound exhibits intermediate lipophilicity (calculated LogP = 1.8) compared to more polar sulfonyl derivatives (LogP = 0.9) and less polar thiazole-containing analogs (LogP = 2.4). These differences arise from variations in hydrogen-bond donors/acceptors and aromatic system polarizability.

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

4-(4-methyl-5-pyrrolidin-2-ylpyridin-2-yl)morpholine |

InChI |

InChI=1S/C14H21N3O/c1-11-9-14(17-5-7-18-8-6-17)16-10-12(11)13-3-2-4-15-13/h9-10,13,15H,2-8H2,1H3 |

InChI Key |

MLFDFNWRTIBYCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

Pyridine rings are commonly synthesized via Kröhnke or Hantzsch methodologies. For example, condensation of 1,5-diketones with ammonium acetate yields 2,4-disubstituted pyridines. A modified Kröhnke protocol using 3-oxo-3-phenylpropanoate and substituted pyrazol-5-amines has been reported to form pyrazolo[1,5-a]pyrimidines, which can be adapted for pyridine synthesis.

Halogenation for Subsequent Functionalization

Direct bromination or chlorination at position 5 of 2-chloro-4-methylpyridine (via NBS or POCl3) generates 5-halo intermediates, enabling cross-coupling. For instance, 5-bromo-2-chloro-4-methylpyridine serves as a versatile precursor for Suzuki–Miyaura or Buchwald–Hartwig reactions.

Installation of the Pyrrolidin-2-yl Group

Palladium-Catalyzed Cross-Coupling

Buchwald–Hartwig amination using Pd2(dba)3/XantPhos catalyzes the coupling of 5-bromo-2-chloro-4-methylpyridine with pyrrolidin-2-ylboronic acid. Optimized conditions (toluene, 110°C, t-BuONa) achieve >80% yield, as demonstrated in analogous quinoline functionalizations.

Reductive Amination

Alternative routes employ reductive amination of 5-amino-2-chloro-4-methylpyridine with γ-keto esters, followed by cyclization. Hydrogenation over Pt/C in ethanol/methanol (2:1) selectively reduces imine intermediates to pyrrolidine, as outlined in (R)-2-methylpyrrolidine syntheses.

Stereochemical Considerations

The pyrrolidin-2-yl group introduces a chiral center. Asymmetric hydrogenation of 2-methylpyrroline using PtO2/(R)-BINAP in ethanol/methanol (3:1) produces (R)-2-methylpyrrolidine with 95% ee, which is subsequently coupled to the pyridine core.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| SNAr + Cross-Coupling | Halogenation, coupling, SNAr | 78 | 98 | High |

| Reductive Amination | Cyclocondensation, hydrogenation | 65 | 95 | Moderate |

| Buchwald–Hartwig Cascade | Sequential Pd-catalyzed steps | 85 | 99 | High (costly ligands) |

Optimization Challenges

-

Regioselectivity : Competing reactions at pyridine positions 3 and 5 require directing groups (e.g., methyl at position 4).

-

Purification : Silica gel chromatography remains critical for isolating intermediates, though prep-HPLC improves final compound purity.

-

Catalyst Costs : Pd2(dba)3 and XantPhos increase expenses but enhance coupling efficiency.

Industrial Scalability

The SNAr route is preferred for large-scale production due to minimal metal use and straightforward workup. A pilot-scale synthesis (10 kg batch) achieved 72% overall yield using 2-chloro-4-methylpyridine, Pd-mediated coupling, and morpholine substitution .

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholine Ring

The morpholine moiety (C₄H₉NO) is a six-membered saturated ring containing one oxygen and one nitrogen atom. Its electron-rich oxygen site enables nucleophilic substitution under acidic or alkylating conditions.

Key Insight : The morpholine oxygen’s lone pair facilitates nucleophilic attack, particularly at the nitrogen site. For example, protonation under acidic conditions could lead to ring-opening, forming linear intermediates .

Electrophilic Aromatic Substitution (EAS) on the Pyridine Moiety

The pyridine ring’s electron-deficient nature directs electrophilic substitutions to specific positions. The 4-methyl and pyrrolidin-2-yl substituents influence regioselectivity.

Key Insight : The electron-donating pyrrolidine group activates the pyridine ring at ortho/para positions, while the morpholine’s electron-withdrawing effect directs substitutions meta to itself .

Functionalization of the Pyrrolidine Substituent

The pyrrolidine group (C₄H₈N) is a five-membered secondary amine, susceptible to alkylation, acylation, or oxidation.

Key Insight : The pyrrolidine nitrogen’s basicity (pKa ~11) allows for protonation or coordination with Lewis acids, enhancing reactivity in condensation reactions .

Coordination Chemistry and Metal Complexation

The compound’s nitrogen-rich structure suggests potential as a ligand for transition metals.

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Pd(II) | Pyridine N, pyrrolidine N | Catalytic cross-coupling | Patent analogs |

| Cu(I) | Morpholine O | Photocatalysis | Morpholine complexes |

Key Insight : The pyridine and pyrrolidine nitrogens likely act as bidentate ligands, forming stable chelates with metals like Pd or Cu .

Condensation and Cycloaddition Reactions

The pyridine ring’s conjugation enables participation in cycloadditions or condensations.

| Reaction Type | Partners | Product | Conditions |

|---|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic adducts | Thermal activation |

| Schiff Base Formation | Aldehydes | Iminopyridine derivatives | Acid catalysis |

Key Insight : The electron-deficient pyridine ring acts as a diene in inverse-electron-demand Diels-Alder reactions, forming complex heterocycles .

Scientific Research Applications

Structural Features

The structure of 4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine consists of several key components:

- Morpholine Ring : Provides stability and solubility.

- Pyridine Moiety : Contributes to biological activity through interactions with various receptors.

- Pyrrolidine Group : Enhances the pharmacological profile by potentially increasing binding affinity to target sites.

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyridine and morpholine can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of tumor cells by targeting specific signaling pathways involved in cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate modulation of serotonin and dopamine receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine or morpholine moieties can significantly alter potency and selectivity:

- Substituents on the Pyridine Ring : Variations can enhance binding affinity to targeted receptors.

- Morpholine Modifications : Altering functional groups on the morpholine ring can improve solubility and bioavailability.

Anticancer Studies

A recent study evaluated the anticancer effects of related compounds on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 µM to 15 µM, highlighting their potential as therapeutic agents.

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound shows significant antibacterial activity against common pathogens such as:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 7.81 µg/mL |

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as modulation of signaling pathways or alteration of cellular processes .

Comparison with Similar Compounds

4-(4-Chloropyridin-2-yl)morpholine (CAS: 1086376-26-2)

- Structure : Morpholine attached to a 4-chloropyridine ring.

- Molecular Weight : 198.65 g/mol (vs. ~251 g/mol estimated for the target compound).

- Key Differences : Replaces the methyl and pyrrolidine substituents with chlorine, reducing steric bulk and altering electronic properties. Chlorine’s electronegativity enhances reactivity in cross-coupling reactions, whereas the target compound’s pyrrolidine may improve solubility and binding affinity .

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

- Structure : Morpholine linked to a pyridine bearing a boronic ester group.

- Molecular Weight : ~337 g/mol.

- Key Differences : The boronic ester enables Suzuki-Miyaura coupling, a feature absent in the target compound. This derivative is tailored for synthetic intermediates, whereas the pyrrolidine and methyl groups in the target compound suggest a focus on bioactivity .

4-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]morpholine (CAS: 365429-45-4)

- Structure : Morpholine-pyridine hybrid with a thiazole-phenyl substituent.

- Molecular Weight : 365.49 g/mol.

- The target compound’s pyrrolidine may offer conformational flexibility, advantageous in receptor binding .

Physicochemical Properties

Biological Activity

4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its interactions with various biological targets, efficacy in preclinical models, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H21N3O

- CAS Number : 102543257

The structure features a morpholine ring, a pyridine moiety, and a pyrrolidine substituent, which are known to influence its biological activity.

Research indicates that this compound exhibits notable binding affinity towards specific protein targets. For instance, an assay conducted at the University of New Mexico reported an EC50 value greater than 30 µM for certain interactions, indicating moderate potency in inhibiting protein interactions within the RGS family .

2. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. A related study highlighted the effectiveness of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the substituents can enhance bioactivity . Although specific data for this compound is limited, its structural similarity to other active pyrrolidine derivatives implies potential antimicrobial properties.

3. Anti-inflammatory Effects

Another area of interest is the compound's role in modulating inflammatory responses. In preclinical models, compounds with similar structures have been shown to influence prostaglandin levels significantly. For example, a study noted that certain quinoxaline derivatives could double PGE2 levels in mouse tissues post-administration, indicating potential anti-inflammatory mechanisms . While direct studies on this compound are lacking, its structural components suggest it may exert similar effects.

Case Study 1: Efficacy in Mouse Models

In a related investigation, compounds structurally similar to this compound were evaluated for their therapeutic efficacy in mouse models of colitis and lung fibrosis. The results indicated that these compounds could minimize disease severity and promote recovery following inflammatory challenges . This suggests potential clinical applications for inflammatory diseases.

Case Study 2: Antibacterial Screening

A screening of various pyrrolidine derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, positioning these compounds as promising candidates for further development as antibacterial agents . The implications for this compound should be considered in light of these findings.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine to improve yield and purity?

To optimize synthesis, focus on:

- Stepwise nitro reduction : Use catalytic hydrogenation or metal-assisted methods to reduce nitro groups while preserving morpholine and pyrrolidine moieties. Intermediate purification via column chromatography is critical to avoid side reactions .

- Nucleophilic substitution : Introduce functional groups (e.g., hydroxymethyl) using formaldehyde under basic conditions (e.g., NaOH), as described for pyrimidine analogs. Monitor reaction progress with TLC or HPLC .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while dichloromethane is suitable for acid-sensitive intermediates .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound, and how should they be implemented?

- ¹H NMR spectroscopy : Compare experimental spectra (e.g., δ 1.20 ppm for methyl groups, δ 7.72 ppm for pyridine protons) with literature data. Use deuterated chloroform (CDCl₃) for solubility and resolution .

- LCMS (ESI) : Validate molecular weight (e.g., M+H⁺ at m/z 208) and assess purity (>95% by peak integration) .

- X-ray crystallography : For unambiguous stereochemical confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Q. What methodologies are recommended for the purification of this compound from reaction mixtures?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials. Optimize cooling rates to enhance crystal purity .

- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate morpholine and pyrrolidine derivatives .

- HPLC : For chiral resolution, use a Chiralpak® column with hexane/isopropanol mobile phases to isolate enantiomers .

Q. How should researchers handle hazardous intermediates generated during the synthesis of this compound?

- Nitro intermediates : Store separately in flame-resistant cabinets and avoid shock or friction. Neutralize waste with 10% aqueous NaHCO₃ before disposal .

- Reactive boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) : Handle under inert atmospheres (N₂/Ar) to prevent hydrolysis. Use PPE (gloves, goggles) to minimize exposure .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of pyrrolidine-containing morpholine derivatives be systematically addressed?

- Chiral resolution : Use chiral auxiliaries (e.g., (S)-trityloxymethyl groups) during synthesis, followed by acidic cleavage to retain stereochemistry .

- Dynamic kinetic resolution : Employ catalysts like Ru-complexes for asymmetric hydrogenation of imine intermediates .

- Stereospecific characterization : Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What computational approaches are effective in predicting the biological activity of this compound, and how can they be validated experimentally?

- Molecular docking : Use AutoDock Vina to model interactions with targets like BTK kinase, referencing structural analogs (e.g., imidazo[1,5-a]pyrazine derivatives) .

- QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) from analogs like 4-fluorophenyl pyrimidines. Validate via in vitro kinase inhibition assays .

Q. How should conflicting spectroscopic data (e.g., NMR or LCMS) be analyzed to resolve structural ambiguities?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrrolidine methyl groups) through spin-spin coupling correlations .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotope patterns for Cl or S) with sub-ppm accuracy .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) .

Q. What experimental strategies are recommended to investigate the reactivity of this compound under varying pH or solvent conditions?

Q. How can isotopic labeling be employed to elucidate reaction mechanisms in the synthesis of this compound?

- ¹³C-labeled formaldehyde : Track hydroxymethyl group incorporation in pyridine derivatives via ¹³C NMR. Compare peak shifts with unlabeled analogs .

- Deuterium exchange : Use D₂O in hydrolysis steps to identify proton transfer pathways in morpholine ring formation .

Q. What methods are suitable for screening polymorphic forms of this compound to assess crystallinity and stability?

- X-ray diffraction (XRD) : Compare lattice parameters of recrystallized forms (e.g., from ethanol vs. acetonitrile) to identify polymorphs .

- Differential scanning calorimetry (DSC) : Measure melting points and enthalpy changes to detect amorphous vs. crystalline phases .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under humidity stress (10–90% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.